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molecular formula C4H2BrClN2O B1339600 4-Bromo-6-chloropyridazin-3(2H)-one CAS No. 933041-13-5

4-Bromo-6-chloropyridazin-3(2H)-one

Cat. No. B1339600
M. Wt: 209.43 g/mol
InChI Key: YUPQAGSTMGZXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

To a cooled solution (0-5° C.) of NaNO2 (1 g, 13.20 mmol) in conc. H2SO4 (15 mL) was added 4-Bromo-6-chloro-pyridazin-3-ylamine (2.3 g, 11 mmol) in 50 mL of acetic acid. Then the reaction mixture was stirred for 1 h at 20° C. followed by addition of water (75 mL) and stirring continued for 5 h at RT. The reaction mixture extracted with EtOAc, dried over Na2SO4, concentrated under reduced pressure and crude purified by silica gel (100-200 mesh) chromatography using EtOAc/Hexane (8:2) to afford 4-Bromo-6-chloro-2H-pyridazin-3-one (2.2 g, 95%) yellowish solid.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Br:5][C:6]1[CH:11]=[C:10]([Cl:12])[N:9]=[N:8][C:7]=1N.[OH2:14]>OS(O)(=O)=O.C(O)(=O)C>[Br:5][C:6]1[C:7](=[O:14])[NH:8][N:9]=[C:10]([Cl:12])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(N=NC(=C1)Cl)N
Name
Quantity
15 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 1 h at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 5 h at RT
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure and crude
CUSTOM
Type
CUSTOM
Details
purified by silica gel (100-200 mesh) chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(NN=C(C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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